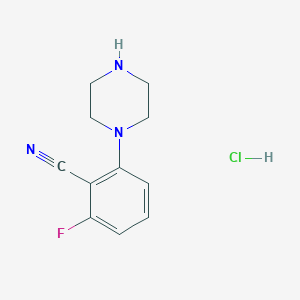

2-Fluoro-6-(piperazin-1-yl)benzonitrile hydrochloride

Description

Properties

IUPAC Name |

2-fluoro-6-piperazin-1-ylbenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3.ClH/c12-10-2-1-3-11(9(10)8-13)15-6-4-14-5-7-15;/h1-3,14H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPRAWBLGRTSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=CC=C2)F)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172753-27-3 | |

| Record name | 2-fluoro-6-(piperazin-1-yl)benzonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 2-Fluoro-5-formylbenzonitrile Intermediate

A key intermediate in the synthesis is 2-fluoro-5-formylbenzonitrile , which can be prepared by oxidation of a suitable precursor using pyridinium chlorochromate (PCC) in dichloromethane at room temperature.

- Reaction conditions: Stirring at 20°C until complete conversion monitored by HPLC.

- Work-up: Filtration, solvent removal under reduced pressure, recrystallization from toluene.

- Yield: Approximately 65% with purity >97%.

| Step | Reagent/Catalyst | Solvent | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Oxidation of intermediate II | Pyridinium chlorochromate (PCC) | Dichloromethane | 20°C | Until completion (HPLC monitored) | 65 | >97 |

Formation of 2-Fluoro-5-(4-oxo-3,4-dihydro-phthalazin-1-ylmethyl)benzonitrile

This intermediate is formed by reaction of the aldehyde intermediate with hydrazine hydrate under heating:

Conversion to 2-Fluoro-5-(4-oxo-3,4-dihydro-phthalazin-1-ylmethyl)-benzoic acid

The nitrile group is hydrolyzed to the corresponding benzoic acid derivative by treatment with sodium hydroxide:

Coupling with Piperazine Derivatives

The critical step involves coupling the benzoic acid intermediate with piperazine or substituted piperazine derivatives:

- Reagents: 1-(cyclopropylcarbonyl)piperazine or piperazine hydrochloride salt.

- Coupling agents: Amide coupling agents such as HBTU or similar uronium salts.

- Base: Tertiary amines like N,N-diisopropylethylamine (DIPEA) to facilitate amide bond formation.

- Solvent: Dimethylacetamide (DMAc) or dichloromethane.

- Reaction time: Typically 16-18 hours at room temperature with stirring.

- Purification: Preparative HPLC or column chromatography.

| Step | Reagents | Solvent | Base | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| Amide coupling with piperazine | Piperazine hydrochloride, HBTU | DMAc or DCM | DIPEA | RT | 16-18 h | Not specified (generally moderate to good) |

Formation of Hydrochloride Salt

The free base of 2-fluoro-6-(piperazin-1-yl)benzonitrile is converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol or similar solvent:

- Conditions: Stirring with 6M HCl in ethanol for 1 hour.

- Neutralization: Basification with ammonia to pH 9, extraction.

- Salt isolation: Evaporation and recrystallization as needed.

Representative Synthetic Scheme Summary

| Step | Intermediate/Product | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | 2-Fluoro-5-formylbenzonitrile | PCC, DCM, 20°C | Oxidation of precursor |

| 2 | 2-Fluoro-5-(4-oxo-3,4-dihydro-phthalazin-1-ylmethyl)benzonitrile | Hydrazine hydrate, 70°C, 18 h | Cyclization with hydrazine |

| 3 | 2-Fluoro-5-(4-oxo-3,4-dihydro-phthalazin-1-ylmethyl)benzoic acid | NaOH, 90°C, 30 min | Hydrolysis of nitrile to acid |

| 4 | Amide coupling intermediate | Piperazine hydrochloride, HBTU, DIPEA, DMAc | Formation of piperazine amide linkage |

| 5 | 2-Fluoro-6-(piperazin-1-yl)benzonitrile hydrochloride | HCl in ethanol | Salt formation for isolation |

Research Findings and Optimization Notes

- The coupling step benefits from the use of uronium-based coupling agents (e.g., HBTU) and tertiary amine bases to achieve high conversion under mild conditions.

- The hydrochloride salt form improves compound stability and facilitates purification.

- Reaction monitoring by HPLC is essential to ensure completeness, especially in oxidation and coupling steps.

- Purification by preparative HPLC or silica gel chromatography is commonly employed to achieve high purity.

- Scale-up considerations include controlling temperature during exothermic steps and efficient solvent removal under reduced pressure.

Chemical Reactions Analysis

2-Fluoro-6-(piperazin-1-yl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Cyclization Reactions: The piperazine moiety allows for cyclization reactions, forming various heterocyclic compounds.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-6-(piperazin-1-yl)benzonitrile hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of biological processes and as a tool in biochemical assays.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(piperazin-1-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in both research and therapeutic contexts .

Comparison with Similar Compounds

(a) 3-[4-(1-Aminophthalazin-6-yl)piperazin-1-yl]benzonitrile (Compound 5j)

- Structure: Features a benzonitrile core with a piperazine-linked aminophthalazine substituent at the 3-position.

- Key Differences: The aminophthalazine group introduces steric bulk and hydrogen-bonding capacity, contrasting with the smaller fluorine substituent in the target compound. This difference likely impacts receptor binding affinity and solubility.

- Synthesis : Prepared in 18% yield via a nucleophilic substitution reaction using 3-(piperazin-1-yl)benzonitrile hydrochloride. The lower yield compared to simpler analogs may reflect challenges in introducing bulky substituents.

(b) Ziprasidone Hydrochloride

- Structure : A benzisothiazole-piperazine derivative with an indole-2-one moiety.

- The hydrochloride salt form enhances bioavailability, similar to the target compound.

Substituted Benzonitrile Derivatives

(a) 2-Fluoro-6-(trifluoromethyl)benzonitrile

- Structure : Lacks the piperazine ring but shares the benzonitrile core with a fluorine substituent.

- Key Differences : The trifluoromethyl group increases lipophilicity (logP), whereas the piperazine in the target compound introduces polarity and basicity. This contrast highlights how piperazine enhances water solubility in hydrochloride form.

(b) 3-(4-(2-Methoxyphenyl)piperazin-1-yl)pyridin-2-yl)pyrrolidin-2-yl)benzonitrile

- Structure : Incorporates a methoxyphenyl-piperazine group and a pyridine-pyrrolidine system.

- Key Differences : The methoxy group’s electron-donating nature alters electronic properties compared to the electron-withdrawing fluorine in the target compound. This difference may influence receptor binding kinetics and metabolic stability.

Comparative Data Table

Key Research Findings

Substituent Effects : Fluorine’s electron-withdrawing nature in the target compound likely enhances metabolic stability compared to electron-donating groups (e.g., methoxy in ).

Synthetic Challenges: Bulky substituents (e.g., aminophthalazine in 5j) reduce reaction yields due to steric hindrance, whereas simpler piperazine derivatives are more synthetically accessible.

Pharmacological Potential: Piperazine-containing compounds like ziprasidone demonstrate CNS activity, suggesting the target compound may share similar receptor targets but with altered selectivity due to its smaller substituents.

Biological Activity

2-Fluoro-6-(piperazin-1-yl)benzonitrile hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it features a piperazine ring attached to a benzonitrile moiety with a fluorine substituent at the 2-position. This specific structure is believed to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 232.7 g/mol |

| CAS Number | 1172753-27-3 |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through intrinsic apoptotic pathways, leading to cell death.

Case Study : A study involving human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains. It has shown efficacy against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that the compound may disrupt protein synthesis, contributing to its bactericidal effects.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in cellular signaling pathways.

- Cell Signaling Modulation : It alters gene expression profiles, influencing cellular responses.

- Apoptosis Induction : By activating caspase pathways, it promotes programmed cell death in cancer cells.

Dosage and Efficacy

The efficacy of this compound varies significantly with dosage. In animal models, low doses have been associated with therapeutic effects, while higher doses may lead to toxicity. This dose-dependent response underscores the importance of careful dosage regulation in therapeutic applications.

Table 2: Dosage Effects in Animal Models

| Dose (mg/kg) | Observed Effect |

|---|---|

| 5 | No significant toxicity observed |

| 10 | Moderate toxicity |

| 20 | Severe toxicity |

Recent Studies

Recent literature has expanded on the potential applications of this compound:

- A study published in Molecules highlighted its role as a selective inhibitor of certain proteases, showcasing its potential in treating viral infections .

- Another investigation reported its ability to inhibit biofilm formation by pathogenic bacteria, suggesting applications in chronic infection management .

Case Studies

- Anticancer Activity : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in cancer cell lines.

- Biofilm Inhibition : The compound effectively reduced biofilm formation by Staphylococcus aureus, indicating potential for use in treating biofilm-associated infections.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-fluoro-6-(piperazin-1-yl)benzonitrile hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer: A multi-step approach is typically employed. First, introduce the piperazine moiety via nucleophilic aromatic substitution (SNAr) on a fluorinated benzonitrile precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Subsequent hydrochloride salt formation is achieved using HCl in ethanol . Reaction optimization should focus on controlling stoichiometry (1.2–1.5 eq piperazine), solvent polarity, and temperature to minimize side products like N-alkylated impurities .

Q. How can structural confirmation of the compound and its intermediates be reliably performed?

- Methodological Answer: Use a combination of ¹H/¹³C NMR to verify substitution patterns (e.g., fluorine coupling in ¹H NMR, nitrile resonance in ¹³C NMR) and LC-MS for molecular ion confirmation. For crystalline intermediates, X-ray crystallography resolves regiochemical ambiguities, as demonstrated for structurally related fluoropiperazine derivatives . FT-IR can confirm nitrile (C≡N stretch ~2220 cm⁻¹) and hydrochloride salt formation (broad N–H stretches ~2500–3000 cm⁻¹) .

Q. What chromatographic methods are suitable for purity assessment?

- Methodological Answer: Reverse-phase HPLC with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and UV detection at 254 nm. A mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient: 10–90% acetonitrile over 20 min) effectively separates the target compound from common impurities like unreacted starting materials or des-fluoro analogs .

Advanced Research Questions

Q. How can conflicting solubility data in polar aprotic solvents be resolved for this compound?

- Methodological Answer: Solubility discrepancies (e.g., DMSO vs. DMF) may arise from hydrate formation or residual HCl content. Characterize the solid-state form via PXRD and TGA to confirm hydration levels. For DMSO solubility, pre-dry the compound under vacuum (40°C, 24 h) and use Karl Fischer titration to measure residual water (<0.5% w/w) . Solubility tests should be conducted under inert atmosphere to prevent hydrolysis of the nitrile group .

Q. What strategies are recommended for identifying and quantifying trace impurities in pharmacological studies?

- Methodological Answer: Employ LC-MS/MS with a high-resolution mass spectrometer (HRMS) for impurity profiling. For example, oxidation byproducts (e.g., N-oxide derivatives) can be detected using positive ion mode with a mass error <3 ppm. Quantify impurities against reference standards (e.g., USP/EP guidelines) using a calibration curve (0.1–5 µg/mL range) . Accelerated stability studies (40°C/75% RH for 6 months) help identify degradation pathways .

Q. How can the cytotoxicity of this compound be evaluated in a structure-activity relationship (SAR) study?

- Methodological Answer: Use in vitro assays on cancer cell lines (e.g., MCF-7, HepG2) with MTT or resazurin-based viability tests. Compare activity against analogs with modified fluorophenyl or piperazine groups. For example, substituents at the 4-position of the piperazine ring (e.g., methyl, aryl) significantly modulate IC₅₀ values, as shown in related benzoxazole derivatives . Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis differentiation .

Q. What computational methods are suitable for predicting the compound’s binding affinity to neurological targets?

- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) against serotonin or dopamine receptors using crystal structures (PDB: 5V54, 6CM4). Optimize force field parameters for fluorine’s electronegativity and the nitrile’s dipole moment. MD simulations (100 ns) in explicit solvent (e.g., TIP3P water) assess binding stability. Validate predictions with radioligand displacement assays .

Data Contradiction and Gap Analysis

Q. How should researchers address the lack of ecotoxicological data for this compound?

- Methodological Answer: Prioritize OECD-compliant tests:

- Acute aquatic toxicity: Use Daphnia magna (48-h EC₅₀) and Aliivibrio fischeri (30-min bioluminescence inhibition).

- Bioaccumulation potential: Estimate log P (e.g., SwissADME: predicted log P = 2.1) and compare to EPA criteria (<3.5 indicates low risk) .

- Degradation: Conduct hydrolysis studies at pH 4, 7, and 9 (50°C, 5 days) to assess nitrile stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.